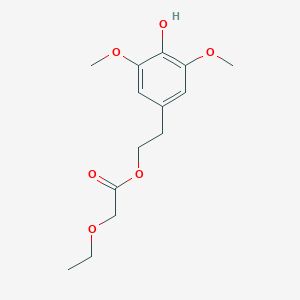![molecular formula C11H14O B15166225 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene CAS No. 213035-11-1](/img/structure/B15166225.png)
1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene is an organic compound characterized by a cyclooctatetraene ring substituted with a propan-2-yl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene typically involves the cyclotetramerization of propargyl alcohol. This reaction is catalyzed by nickel(0) and proceeds through a (2 + 2 + 2 + 2) cycloaddition mechanism . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclooctane derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide, leading to the formation of substituted cyclooctatetraene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Cyclooctane derivatives.
Substitution: Substituted cyclooctatetraene derivatives.
Scientific Research Applications
1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can participate in various catalytic processes and biochemical pathways, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Cyclooctatetraene: A parent compound with similar structural features but lacking the propan-2-yl ether substitution.
1,4,5,8-Tetrakis(hydroxymethyl)cycloocta-1,3,5,7-tetraene: A derivative with hydroxymethyl groups, exhibiting different reactivity and applications.
1,2,5,6-Tetrakis(hydroxymethyl)cycloocta-1,3,5,7-tetraene: Another isomer with distinct properties and uses.
Uniqueness: 1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene is unique due to its specific substitution pattern, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
213035-11-1 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
propan-2-yloxycyclooctatetraene |
InChI |
InChI=1S/C11H14O/c1-10(2)12-11-8-6-4-3-5-7-9-11/h3-10H,1-2H3 |
InChI Key |
STQHOTJYSMYHPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B15166145.png)
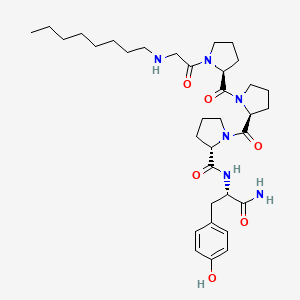

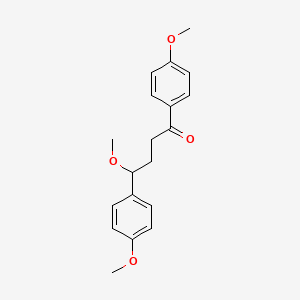
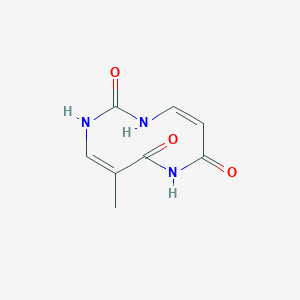
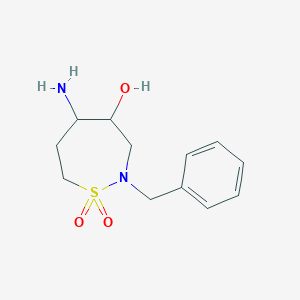
![N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine](/img/structure/B15166182.png)
![Acetamide,2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)-](/img/structure/B15166186.png)
![N'-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B15166192.png)
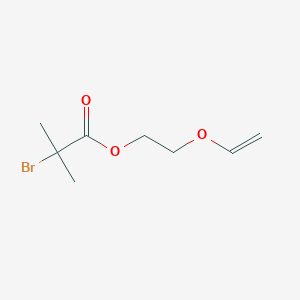
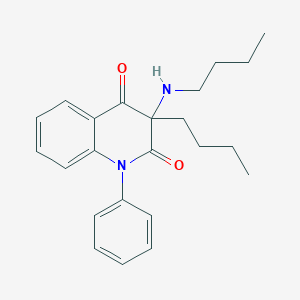
![1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B15166227.png)
